

"2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Cat. No.: B1305718

[Get Quote](#)

An In-depth Technical Guide to **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**

Abstract

This technical guide provides a comprehensive overview of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**, a key chiral building block in modern organic and medicinal chemistry. The presence of both a trifluoromethyl group and a nitroaromatic moiety imparts unique electronic properties, making it a valuable precursor for the synthesis of complex molecular architectures and pharmacologically active compounds. This document details its physicochemical properties, provides validated synthetic protocols, explores its reactivity, and discusses its potential applications in drug development, supported by authoritative references. The guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design.

Introduction: A Molecule of Strategic Importance

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol (CAS No. 453-77-0) is a secondary alcohol characterized by a trifluoromethyl group adjacent to the carbinol center and a nitro group at the meta-position of the phenyl ring. This specific arrangement of functional groups is of significant interest to synthetic and medicinal chemists for several reasons:

- The Trifluoromethyl Group: The incorporation of a CF_3 group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[\[1\]](#) Its strong electron-

withdrawing nature also increases the acidity of the adjacent hydroxyl proton, influencing its reactivity.

- The Nitroaromatic System: The nitro group is a versatile functional handle. It can be readily reduced to an amine, providing a key linkage point for further molecular elaboration. As a powerful electron-withdrawing group, it also modulates the reactivity of the aromatic ring and the benzylic alcohol.
- The Chiral Center: The carbinol carbon is a stereocenter, making this molecule a valuable precursor for asymmetric synthesis. The ability to prepare enantiomerically pure alcohols is critical in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.[2]

This guide serves as a practical resource for researchers utilizing this compound, providing the necessary data and protocols to handle, synthesize, and employ it effectively in a research setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis.

Key Physicochemical Data

The essential properties of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol** are summarized in the table below.

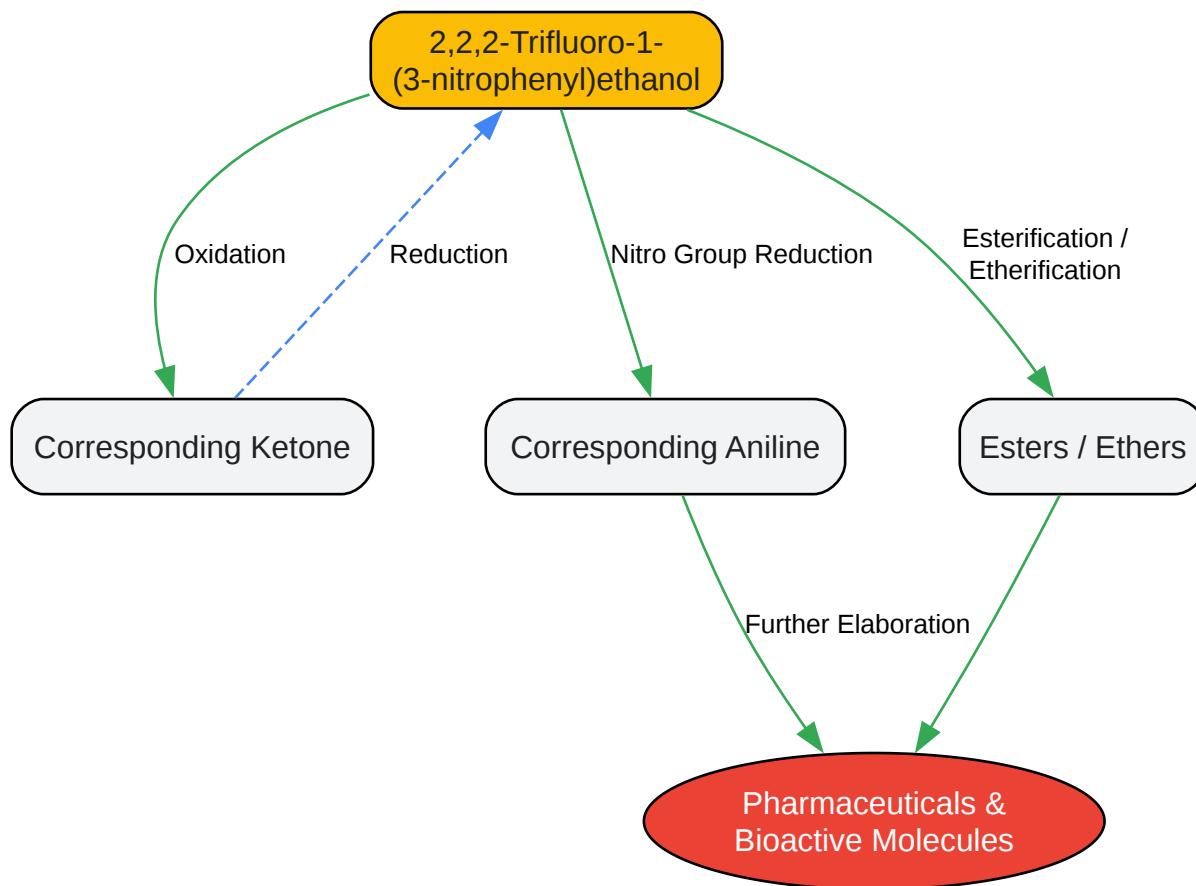
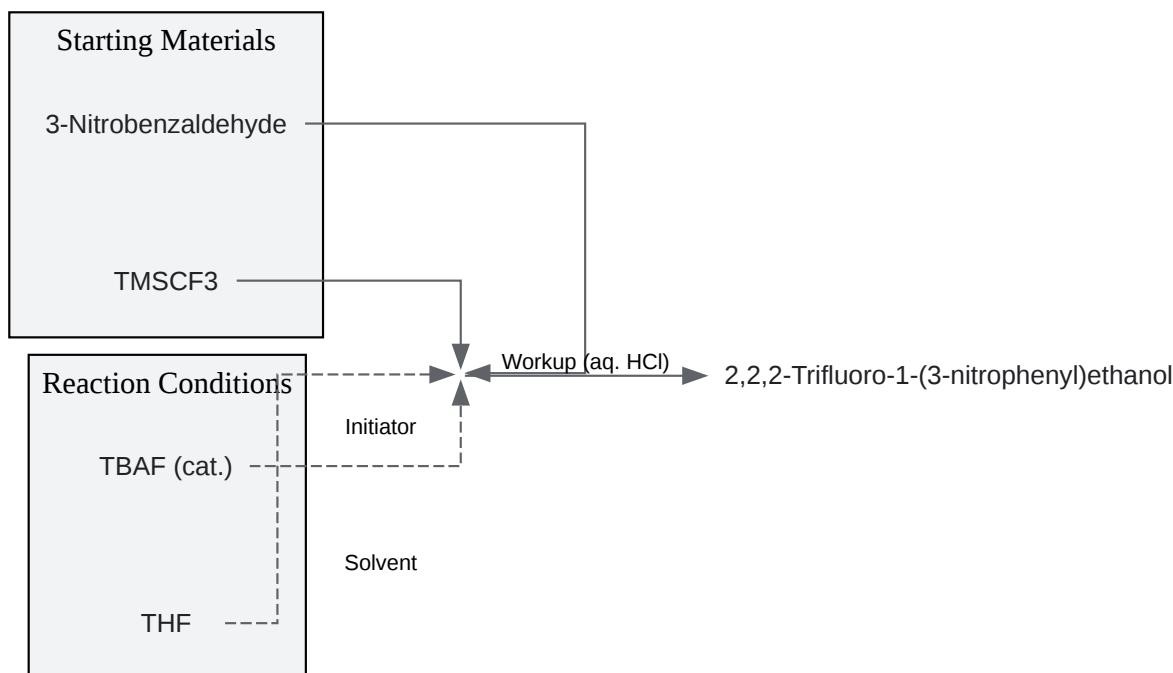
Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ F ₃ NO ₃	[3] [4] [5]
Molecular Weight	221.13 g/mol	[5] [6]
CAS Number	453-77-0	[3] [4]
Appearance	Yellow solid	[7]
Melting Point	50.6-52.2 °C	[8]
Boiling Point (Predicted)	289.0 ± 40.0 °C	[8]
Density (Predicted)	1.486 ± 0.06 g/cm ³	[8]
pKa (Predicted)	11.20 ± 0.10	[3]
MDL Number	MFCD00615800	[4]
PubChem CID	2844842	[3]

Spectroscopic Signature

Spectroscopic data is critical for confirming the identity and purity of the synthesized or purchased material. While a dedicated full dataset for this specific isomer is not publicly available, data from closely related compounds and general principles allow for a confident prediction of its spectral characteristics.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton (CH-OH), and the hydroxyl proton. The aromatic region will display a complex pattern characteristic of a 1,3-disubstituted benzene ring. The benzylic proton will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The hydroxyl proton signal will be a broad singlet, and its chemical shift can be concentration-dependent.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the six aromatic carbons, the benzylic carbon, and the trifluoromethyl carbon. The benzylic carbon signal will be split into a quartet by the three fluorine atoms. The trifluoromethyl carbon will also appear as a quartet with a large C-F coupling constant.

- ^{19}F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine spectrum is expected to show a single signal, a doublet, due to coupling with the benzylic proton.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of the isomeric 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol shows a molecular ion peak (M^+) at m/z 221.[9] A similar fragmentation pattern is expected for the 3-nitro isomer, likely involving the loss of the trifluoromethyl group and fragments corresponding to the nitrophenyl moiety.
- Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, $\sim 3400 \text{ cm}^{-1}$), aromatic C-H stretches ($\sim 3100 \text{ cm}^{-1}$), asymmetric and symmetric N-O stretches of the nitro group (~ 1530 and $\sim 1350 \text{ cm}^{-1}$, respectively), and strong C-F stretches ($\sim 1100\text{-}1250 \text{ cm}^{-1}$).



Synthesis Protocols and Methodologies

The synthesis of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol** can be reliably achieved via the trifluoromethylation of 3-nitrobenzaldehyde. This method offers a direct and efficient route to the target molecule.

Recommended Synthesis: Nucleophilic Trifluoromethylation

This protocol is adapted from a general procedure for the synthesis of α -trifluoromethyl alcohols using (trifluoromethyl)trimethylsilane (TMSCF_3) as the trifluoromethylating agent.[7]

Reaction Scheme:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,2-Trifluoroethanol(75-89-8) ^{13}C NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. 453-77-0 Cas No. | 2,2,2-Trifluoro-1-(3-nitro-phenyl)-ethanol | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. rsc.org [rsc.org]
- 8. 2,2,2-TRIFLUORO-1-(3-NITROPHENYL)-ETHANOL | 453-77-0 [amp.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. ["2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305718#2-2-2-trifluoro-1-3-nitrophenyl-ethanol-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com